

Technical Support Center: Refining Antitumor Agent Dosage for Optimal Efficacy

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Compound of Interest

Compound Name: *Antitumor agent-120*

Cat. No.: *B2600699*

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the dosage and application of antitumor agents, with a specific focus on the combination therapy investigated in the INAVO120 clinical trial.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving the combination of inavolisib, palbociclib, and fulvestrant, as studied in the INAVO120 trial for PIK3CA-mutated, HR-positive, HER2-negative breast cancer.

Q1: We are observing lower than expected efficacy in our in vitro models. What are the recommended starting concentrations for the individual agents based on preclinical studies?

A1: For in vitro studies, it is crucial to establish a dose-response curve for each agent individually before testing them in combination. While the INAVO120 trial focused on a specific clinical dosage, preclinical data suggests that inavolisib, a PI3K α inhibitor, demonstrates activity in relevant cancer cell lines. For initial experiments, consider a concentration range that brackets the IC50 values reported for similar compounds in relevant cell lines. It is also important to ensure that the cell lines used harbor the PIK3CA mutation to accurately model the intended target population of the INAVO120 regimen.

Q2: Our team is planning an in vivo study based on the INAVO120 trial. What was the clinical dosage administered to patients?

A2: In the Phase III INAVO120 trial, inavolisib was administered at an oral dose of 9 mg once daily.^[1] This was given in combination with standard doses of palbociclib and fulvestrant. It is critical to perform appropriate allometric scaling to determine the equivalent dose for your specific animal model.

Q3: We are observing significant toxicity in our animal models, specifically hyperglycemia. How was this managed in the clinical trial?

A3: Hyperglycemia is a known side effect of PI3K α inhibitors like inavolisib. In the INAVO120 trial, increased fasting glucose was observed in 85% of patients receiving the inavolisib combination. Management strategies included dose interruption, reduction, or discontinuation based on the severity. In preclinical models, it is advisable to monitor blood glucose levels regularly. If significant hyperglycemia is observed, consider implementing a dose reduction strategy or introducing anti-hyperglycemic agents, mirroring the clinical management approach.

Q4: What is the primary mechanism of action for the drug combination used in the INAVO120 trial?

A4: The combination therapy targets multiple key pathways in cancer cell proliferation. Inavolisib is a potent and selective inhibitor of the p110 α catalytic subunit of PI3K, which is often mutated in HR-positive breast cancer.^{[1][2]} Palbociclib is a CDK4/6 inhibitor, which blocks cell cycle progression. Fulvestrant is a selective estrogen receptor degrader (SERD), which targets the hormone receptor signaling that drives this type of breast cancer. The synergistic effect of this triple combination is designed to overcome resistance mechanisms.

Data Presentation

The following tables summarize key quantitative data from the INAVO120 clinical trial.

Table 1: Efficacy Results from the INAVO120 Trial

Endpoint	Inavolisib Combination Group	Placebo Combination Group	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	15.0 months	7.3 months	0.43 (0.32 to 0.59)	<0.001
Objective Response Rate (ORR)	58.4%	25.0%	N/A	N/A

Data sourced from the INAVO120 Phase III trial results as of October 2024.[\[1\]](#)[\[2\]](#)

Table 2: Key Grade 3 or 4 Adverse Events in the INAVO120 Trial

Adverse Event	Inavolisib Combination Group (%)	Placebo Combination Group (%)
Neutropenia	80.2	78.4
Hyperglycemia	5.6	0
Stomatitis or Mucosal Inflammation	5.6	0
Diarrhea	3.7	0

Data reflects the incidence of severe adverse events.[\[1\]](#)

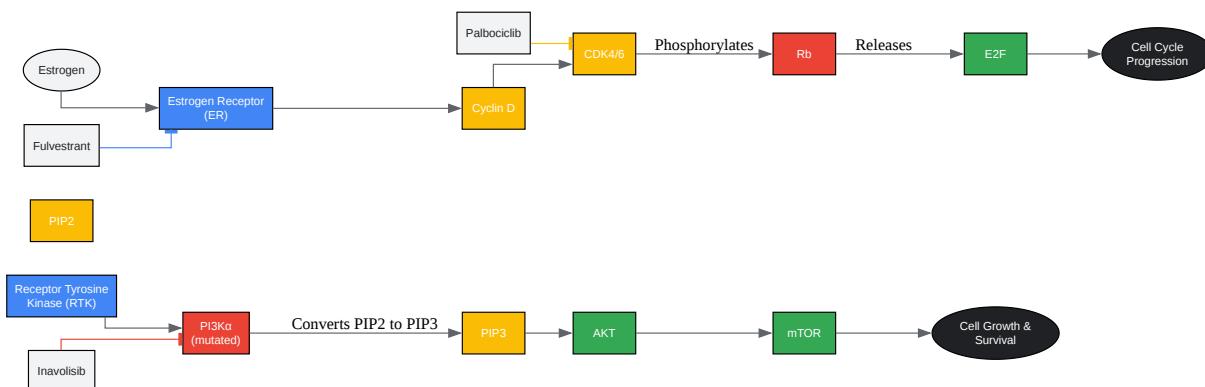
Experimental Protocols

Protocol: In Vitro Cell Viability Assay for Combination Therapy

- Cell Seeding: Plate PIK3CA-mutated breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Drug Preparation: Prepare stock solutions of inavolisib, palbociclib, and fulvestrant in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.

- Treatment: Treat cells with individual agents and in combination at various concentrations. Include a vehicle-only control.
- Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
- Viability Assessment: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells relative to the control.
- Data Analysis: Calculate IC50 values for each agent and use software such as CompuSyn to determine the combination index (CI) to assess for synergistic, additive, or antagonistic effects.

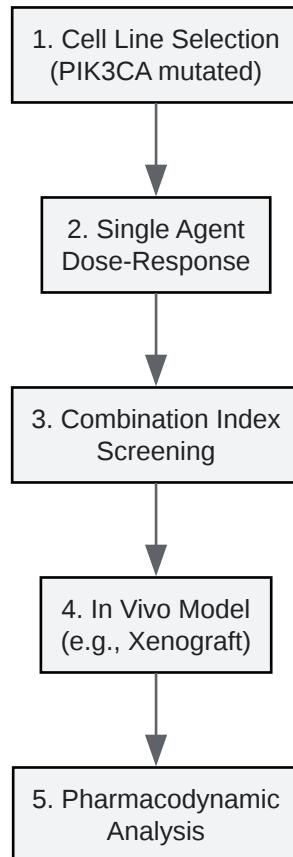
Mandatory Visualizations



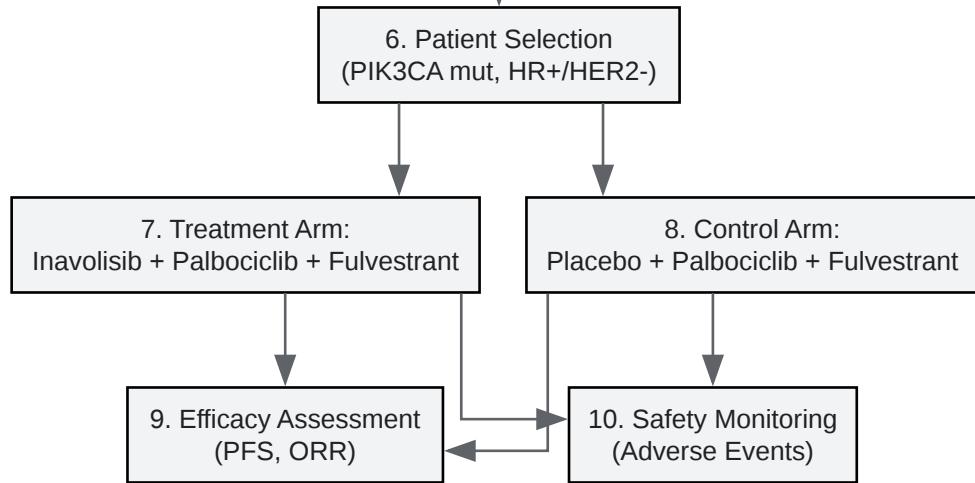
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Caption: Signaling pathway targeted by the INAVO120 combination therapy.

Preclinical Phase



Clinical Phase (INAVO120)



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Caption: Logical workflow from preclinical research to clinical trial.

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References

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